molecular formula C23H20N2OS2 B3915335 3-benzyl-2-(benzylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one CAS No. 6142-79-6

3-benzyl-2-(benzylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B3915335
CAS No.: 6142-79-6
M. Wt: 404.6 g/mol
InChI Key: FCPVVAHZTPHWCZ-UHFFFAOYSA-N
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Description

The compound “3-benzyl-2-(benzylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one” is a complex organic molecule that belongs to the class of thieno[2,3-d]pyrimidin-4-ones . These compounds are known for their broad range of biological activities, such as antiviral, antitumor, and antimicrobial properties .


Synthesis Analysis

The synthesis of this compound involves the reaction of corresponding 2-aminothiophene-3-carboxamide derivatives with appropriate iminoester hydrochlorides under suitable conditions . The reaction with generated in situ nitrous acid leads to cyclization and formation of thiazolo[5,4-d][1,2,4]triazolo[4,3-a]pyrimidine .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a complex arrangement of rings, including a pyrimidine ring fused with a thiophene ring, which is further fused with a cyclopentane ring . The presence of benzyl and benzylthio groups attached to the core structure adds to the complexity of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound are typically characterized by cyclization and acylation processes . For instance, acylation of the compound in basic medium using diethyl succinate leads to the formation of an imidazolopyrimidine derivative via formation of a non-isolable intermediate, followed by intramolecular cyclodehydration, pyrrolocyclization, and dehydrogenation .

Mechanism of Action

While the exact mechanism of action of this specific compound is not mentioned in the retrieved papers, thieno[2,3-d]pyrimidin-4-ones are known to exhibit a variety of biological activities. For instance, some thieno[2,3-d]pyrimidin-4-ones have been reported to inhibit Mycobacterium tuberculosis bd oxidase .

Future Directions

The compound “3-benzyl-2-(benzylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one” and its derivatives present a promising area for future research, particularly in the development of new drugs with antimicrobial, antiviral, and antitumor activities . Further studies could focus on optimizing the synthesis process, exploring its mechanism of action, and evaluating its safety profile.

Properties

IUPAC Name

11-benzyl-10-benzylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2OS2/c26-22-20-18-12-7-13-19(18)28-21(20)24-23(27-15-17-10-5-2-6-11-17)25(22)14-16-8-3-1-4-9-16/h1-6,8-11H,7,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPVVAHZTPHWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365360
Record name 3-benzyl-2-(benzylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6142-79-6
Record name 3-benzyl-2-(benzylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-benzyl-2-(benzylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Reactant of Route 2
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3-benzyl-2-(benzylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Reactant of Route 3
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3-benzyl-2-(benzylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Reactant of Route 4
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3-benzyl-2-(benzylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Reactant of Route 5
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3-benzyl-2-(benzylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Reactant of Route 6
Reactant of Route 6
3-benzyl-2-(benzylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

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